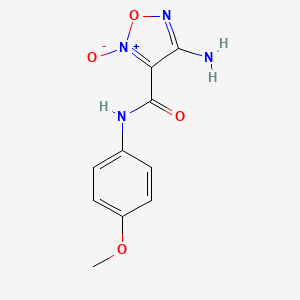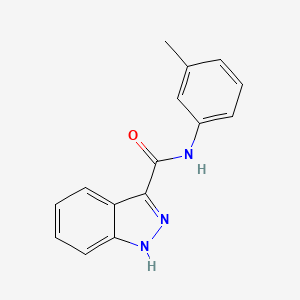
N-benzyl-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea
Vue d'ensemble
Description
“N-benzyl-N’-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea” is a complex organic compound. It contains a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom, with two amine groups attached to the carbon . The compound also contains a benzyl group and a tetrahydrocarbazole moiety, which is a tricyclic structure containing a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzyl amine with a suitable isothiocyanate to form the thiourea . The tetrahydrocarbazole moiety could potentially be formed through a Fischer indole synthesis or a similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tricyclic tetrahydrocarbazole moiety. The thiourea functional group would likely be involved in hydrogen bonding interactions .Chemical Reactions Analysis
Thioureas are known to participate in a variety of chemical reactions. They can act as nucleophiles, and can also be involved in hydrogen bonding interactions . The benzyl group and the tetrahydrocarbazole moiety could also potentially participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thioureas typically have relatively high melting points due to their ability to form hydrogen bonds . The presence of the benzyl group and the tetrahydrocarbazole moiety could also influence the compound’s properties .Mécanisme D'action
Target of Action
The primary targets of the compound “1-Benzyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea” are currently unknown. This compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity
Mode of Action
It is known that the compound’s structure, particularly the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system, plays a crucial role in its biological activity .
Biochemical Pathways
The compound may affect various biochemical pathways due to its structural similarity to tetrahydrocarbazole derivatives, which have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The exact pathways affected by this compound and their downstream effects are subjects of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to tetrahydrocarbazole derivatives, it may exhibit a range of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the nature of the selected oxidant can lead to the formation of divergent products Additionally, factors such as temperature, pH, and the presence of other compounds can also affect the compound’s action
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea in lab experiments is its well-defined chemical structure, which allows for precise characterization and analysis. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and activity in vivo.
Orientations Futures
There are several future directions for research on N-benzyl-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea. One area of interest is the development of new synthetic methods for this compound that may improve its yield and purity. Another area of research is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential side effects and toxicity.
Applications De Recherche Scientifique
N-benzyl-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)thiourea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. This compound has also been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3S/c25-21(22-13-15-6-2-1-3-7-15)23-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)24-20/h1-3,6-7,10-12,24H,4-5,8-9,13-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITXJXUKNVMLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746779.png)
![4-[4-(2-furoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3746784.png)
![4-(4-{[4-(methoxycarbonyl)benzoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3746792.png)
![4-{4-[(5-bromo-2-furoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746798.png)

![3-amino-5-chloro-N-(2-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746810.png)
![1,3-dimethyl-2,6-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B3746822.png)
![5,5'-[methylenebis(thio)]bis(1-ethyl-1H-tetrazole)](/img/structure/B3746833.png)




![1-(1-benzofuran-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746863.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746875.png)